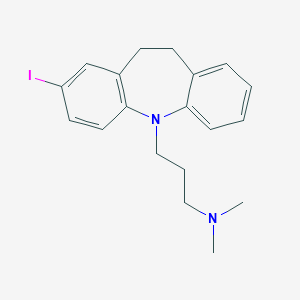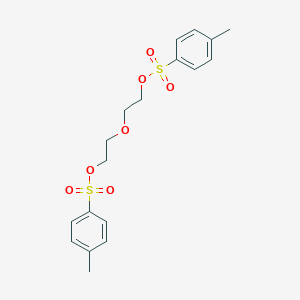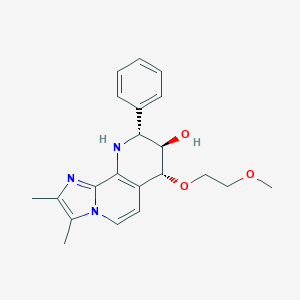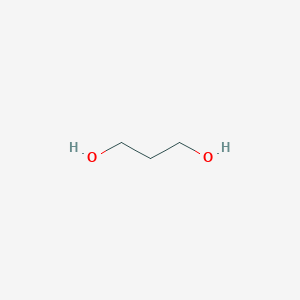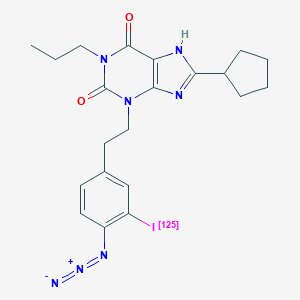
3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine (IPPC) is a potent and selective antagonist of the adenosine A1 receptor. The compound has gained attention in recent years due to its potential applications in scientific research.
作用機序
3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine acts as a competitive antagonist of the adenosine A1 receptor, inhibiting the binding of adenosine to the receptor. This leads to a decrease in the downstream signaling pathways mediated by the receptor, resulting in various physiological effects.
生化学的および生理学的効果
3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine has been shown to have various effects on the cardiovascular, nervous, and immune systems. The compound has been shown to decrease heart rate and blood pressure, as well as reduce inflammation and pain. Additionally, 3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine has been shown to have potential neuroprotective effects and may have applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine in scientific research is its high selectivity for the adenosine A1 receptor, allowing for more specific targeting of the receptor. However, one limitation is the potential for off-target effects, as the compound may interact with other receptors or signaling pathways.
将来の方向性
There are many potential future directions for research involving 3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine. One area of interest is the development of novel therapeutic applications for the compound, particularly in the treatment of cardiovascular and neurological diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine and its potential interactions with other receptors and signaling pathways.
合成法
3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 3-iodo-4-azidophenethylamine with 1-propylxanthine to form an intermediate product. This intermediate is then reacted with cyclopentyl magnesium bromide to yield the final product, 3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine.
科学的研究の応用
3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine has been used in various scientific studies to investigate the role of the adenosine A1 receptor in various physiological and pathological processes. The compound has been shown to have potential applications in the treatment of cardiovascular diseases, neurological disorders, and cancer.
特性
CAS番号 |
116370-33-3 |
|---|---|
製品名 |
3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine |
分子式 |
C21H24IN7O2 |
分子量 |
531.4 g/mol |
IUPAC名 |
3-[2-(4-azido-3-(125I)iodanylphenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H24IN7O2/c1-2-10-29-20(30)17-19(25-18(24-17)14-5-3-4-6-14)28(21(29)31)11-9-13-7-8-16(26-27-23)15(22)12-13/h7-8,12,14H,2-6,9-11H2,1H3,(H,24,25)/i22-2 |
InChIキー |
SNXXCTYQLMITSG-ONBQKKEBSA-N |
異性体SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])[125I] |
SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I |
正規SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I |
その他のCAS番号 |
116370-33-3 |
同義語 |
3-(3-iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine I-azido-BW A 844U I-azido-BW-A844U I-azido-BWA844U |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Isocyanato-4-[3-(4-isocyanatophenoxy)-2,2-bis[(4-isocyanatophenoxy)methyl]propoxy]benzene](/img/structure/B51743.png)
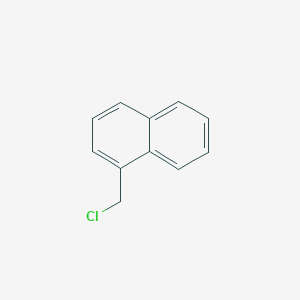
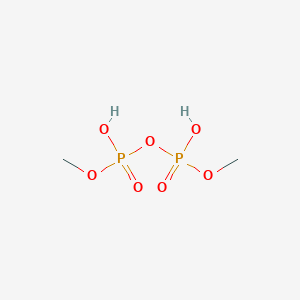
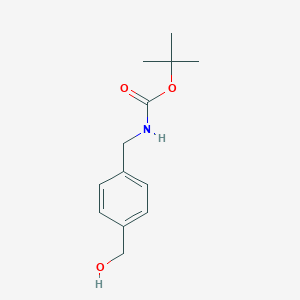
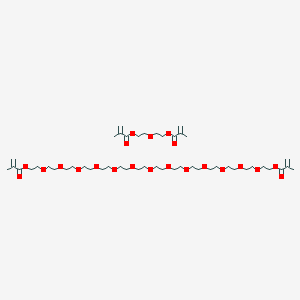
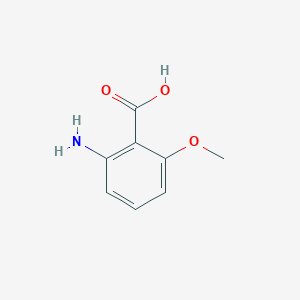
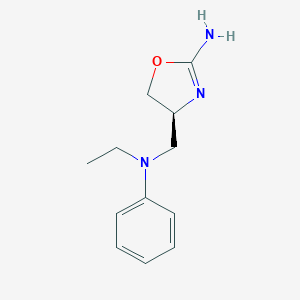
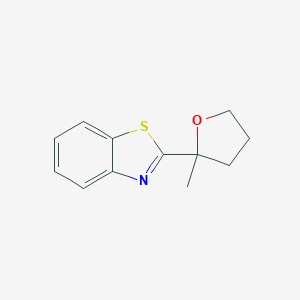
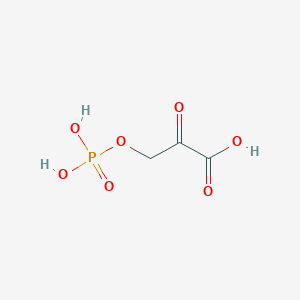
![1-[(Pyrrolidin-1-yl)methyl]piperazine](/img/structure/B51765.png)
